molecular formula C10H20O4 B12680261 3,10-dihydroxydecanoic Acid CAS No. 762-05-0

3,10-dihydroxydecanoic Acid

Cat. No.: B12680261
CAS No.: 762-05-0
M. Wt: 204.26 g/mol
InChI Key: WXCLDXYQUQDNDB-UHFFFAOYSA-N
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Description

3,10-Dihydroxydecanoic acid is a β, ω-dihydroxy carboxylic acid with the chemical formula HO(CH₂)₇CHOHCH₂COOH. This compound is naturally found in royal jelly, a secretion produced by honeybees. It has a melting point of 84-85°C and is known for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,10-dihydroxydecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of decanoic acid. This process typically requires the use of strong oxidizing agents and specific catalysts to introduce hydroxyl groups at the 3rd and 10th positions of the decanoic acid chain.

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, such as the fermentation of specific microorganisms that can produce this compound. The extraction and purification processes are then employed to isolate the compound from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions: 3,10-Dihydroxydecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of 3,10-dioxodecanoic acid.

    Reduction: Formation of 3,10-dihydroxydecanol.

    Substitution: Formation of 3,10-dichlorodecanoic acid.

Scientific Research Applications

3,10-Dihydroxydecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,10-dihydroxydecanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .

Comparison with Similar Compounds

  • 10-Hydroxydecanoic acid
  • 3,11-Dihydroxydodecanoic acid
  • 8-Hydroxyoctanoic acid

Comparison: 3,10-Dihydroxydecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. For instance, while 10-hydroxydecanoic acid is also found in royal jelly, it does not exhibit the same level of anti-inflammatory activity as this compound .

Properties

IUPAC Name

3,10-dihydroxydecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c11-7-5-3-1-2-4-6-9(12)8-10(13)14/h9,11-12H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCLDXYQUQDNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CC(=O)O)O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-05-0
Record name 3,10-Dihydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,10-DIHYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH45AUS94M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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